molecular formula C22H22N2O3S B3631160 (5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3631160
M. Wt: 394.5 g/mol
InChI Key: OSNVXWWJUCRCQR-ZHZULCJRSA-N
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Description

(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with benzyl and morpholine substituents, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and thiazolidinedione precursors. One common method includes the reaction of 2-methyl-4-(morpholin-4-yl)benzaldehyde with 3-benzyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyl and morpholine groups can participate in substitution reactions, where different substituents can be introduced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes, cancer, and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its antidiabetic properties.

    Troglitazone: An older thiazolidinedione with similar therapeutic applications.

Uniqueness

(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the morpholine ring and the specific benzylidene substitution differentiate it from other thiazolidinediones, potentially leading to unique biological activities and therapeutic applications.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-16-13-19(23-9-11-27-12-10-23)8-7-18(16)14-20-21(25)24(22(26)28-20)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNVXWWJUCRCQR-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione
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(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione
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(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione
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(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-3-benzyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione

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